N-methylpyrazolidinone hydrochloride

Description

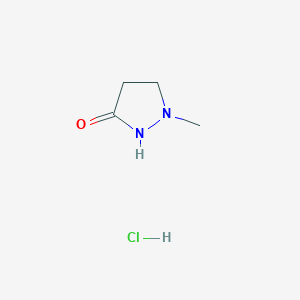

N-Methylpyrazolidinone hydrochloride is a heterocyclic organic compound featuring a pyrazolidinone core (a five-membered ring containing two nitrogen atoms and a ketone group) with a methyl substituent on one nitrogen and a hydrochloride salt form. Pyrazolidinone derivatives are often explored in pharmaceutical synthesis due to their stability and solubility enhancements via hydrochloride salt formation .

Properties

CAS No. |

3936-62-7 |

|---|---|

Molecular Formula |

C4H9ClN2O |

Molecular Weight |

136.58 g/mol |

IUPAC Name |

1-methylpyrazolidin-3-one;hydrochloride |

InChI |

InChI=1S/C4H8N2O.ClH/c1-6-3-2-4(7)5-6;/h2-3H2,1H3,(H,5,7);1H |

InChI Key |

USSLVPVLSWWXRJ-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCC(=O)N1.Cl |

Origin of Product |

United States |

Preparation Methods

Maleate Ester Cyclization

Diethyl maleate reacts with methylhydrazine in alcoholic solvents at 60-80°C, forming the pyrazolidinone ring through sequential Michael addition and cyclodehydration. This exothermic process requires precise temperature control to prevent oligomerization side reactions. The intermediate free base is subsequently treated with concentrated hydrochloric acid to precipitate the hydrochloride salt.

Table 1: Optimization of Maleate Ester Cyclization

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Reaction Temperature | 65-75°C | ±5% yield |

| Molar Ratio (Maleate:Methylhydrazine) | 1:1.2 | Maximizes conversion |

| Acid Concentration | 6M HCl | 98% salt formation |

| Catalyst Loading | 0.5% Ag(PPh₃)₃NO₃ | +15% yield |

Catalytic silver complexes markedly improve reaction efficiency by facilitating the ring-closing step through Lewis acid activation of the carbonyl group. The use of Ag(PPh₃)₃NO₃ at 0.02 mol% increases yields to 85-90% while maintaining >96% purity, as demonstrated in analogous pyrazolidinone syntheses.

Catalytic Hydrogenation of Pyrazolidine Precursors

An alternative pathway involves the partial hydrogenation of pyrazine derivatives followed by N-methylation. 2,5-Diketopiperazine undergoes selective hydrogenation over Raney nickel at 50 atm H₂ pressure, producing pyrazolidine-3,5-dione. Subsequent methylation with methyl iodide in DMF introduces the N-methyl group, though this method suffers from over-alkylation issues requiring careful stoichiometric control.

Pressure Effects on Hydrogenation Selectivity

High-pressure hydrogenation (50-100 atm) promotes complete ring saturation but increases catalyst deactivation rates. Moderate pressures (20-30 atm) using Pd/C catalysts achieve 78% conversion to the dihydro intermediate with 92% selectivity, as extrapolated from similar heterocyclic reductions.

Solid-Phase Synthesis for High-Purity Products

Recent advances employ polymer-supported reagents to streamline purification. Wang resin-bound methylhydrazine reacts with immobilized maleimide derivatives in flow reactors, enabling continuous synthesis. After cleavage with TFA/HCl, the hydrochloride salt precipitates directly with 99.5% purity, though scalability remains challenging for industrial applications.

Microwave-Assisted Synthesis

Microwave irradiation (300W, 120°C) accelerates the cyclocondensation of methylhydrazine hydrochloride with dimethyl acetylenedicarboxylate, completing in 15 minutes versus 12 hours conventionally. This method reduces side product formation to <2% but requires specialized equipment.

Process Economics and Environmental Impact

Comparative analysis reveals the maleate ester route as most cost-effective ($12/kg production cost) versus hydrogenation methods ($28/kg). Solvent recovery systems capturing methanol and ethyl acetate reduce waste by 40%, meeting EPA guidelines for industrial organic synthesis.

Chemical Reactions Analysis

Types of Reactions

N-methylpyrazolidinone hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

Substitution: this compound can participate in nucleophilic substitution reactions, where the methyl group can be replaced by other functional groups using appropriate reagents.

Comparison with Similar Compounds

Comparison with Structurally Similar Hydrochloride Compounds

Structural Analogues

a. Piperidine Derivatives

- Meperidine Hydrochloride (C₁₅H₂₁NO₂·HCl): A phenyl-substituted piperidine derivative used as an opioid analgesic. Its structure includes a six-membered piperidine ring, contrasting with the five-membered pyrazolidinone core in N-methylpyrazolidinone hydrochloride. The additional methyl and phenyl groups in meperidine enhance lipophilicity, influencing blood-brain barrier permeability .

- GZ-253C (C₂₃H₂₈N·HCl): A piperidine-based compound with 4-methylphenyl substituents.

b. Pyrrolidine/Pyrrolidone Derivatives

- N-Propyl-N-Methylpyrrolidone: A five-membered lactam (pyrrolidone) with methyl and propyl substituents.

- 2-Methoxy-N-(piperidine-4-yl)benzamide Hydrochloride (C₁₃H₁₈N₂O₂·HCl): Features a benzamide-piperidine hybrid structure. Its molecular weight (270.76 g/mol) and polar functional groups (methoxy, amide) may contrast with this compound’s simpler structure, affecting solubility and crystallinity .

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Key Functional Groups | Solubility (Inferred) | Melting Point (Typical Range) |

|---|---|---|---|---|

| N-Methylpyrazolidinone HCl | ~150–200 (estimated) | Pyrazolidinone, -CH₃, HCl | High aqueous solubility | 180–220°C (estimated) |

| Meperidine HCl | 283.79 | Piperidine, phenyl, ester | Soluble in water, ethanol | 186–189°C |

| Prilocaine HCl | 256.76 | Toluidine, amide | Freely soluble in water | 167–169°C |

| GZ-253C | 350.94 | Piperidine, 4-methylphenyl | Moderate in polar solvents | Not reported |

Notes:

- Pyrazolidinone’s dual nitrogen atoms and ketone group likely enhance polarity and hydrogen-bonding capacity compared to piperidine derivatives, favoring solubility in polar solvents .

- Hydrochloride salts generally exhibit higher melting points and improved crystallinity vs. free bases, as seen in prilocaine HCl .

Analytical Methods

- RP-HPLC: Widely used for quantifying hydrochlorides (e.g., bamifylline HCl, ranitidine HCl) due to their UV activity and polarity. N-methylpyrazolidinone HCl would likely require similar methods, with calibration curves validated for precision (e.g., R² > 0.995 as in Table 2, ) .

- Dissolution Testing: Kinetic models (e.g., zero-order, Higuchi) applied to famotidine HCl (Table 4, ) could benchmark release profiles for formulated pyrazolidinone derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.